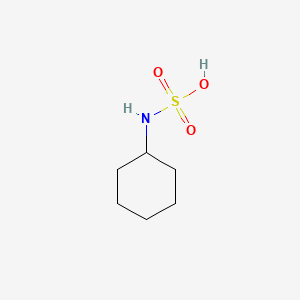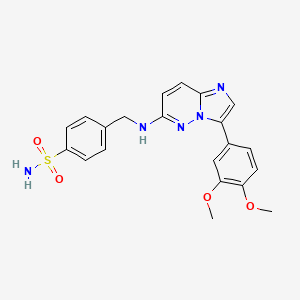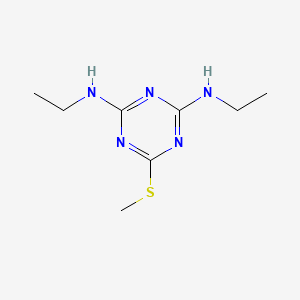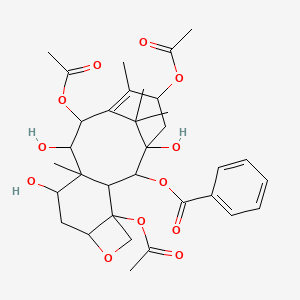
9-Dihydro-13-acetylbaccatin III
Descripción general
Descripción
13-Acetil-9-dihidrobaccatina III es un compuesto taxano originalmente aislado de las agujas del tejo canadiense, Taxus canadensis . Es un intermedio importante en la síntesis de importantes fármacos anticancerígenos como el taxol y el taxotere . La fórmula molecular de 13-Acetil-9-dihidrobaccatina III es C33H42O12 y tiene un peso molecular de 630,68 g/mol .
Mecanismo De Acción
El mecanismo de acción de 13-Acetil-9-dihidrobaccatina III implica su papel como precursor en la síntesis de taxol y taxotere. Estos medicamentos ejercen sus efectos al estabilizar los microtúbulos, inhibiendo así la división celular e induciendo la apoptosis en las células cancerosas . Los objetivos moleculares incluyen la tubulina, una proteína que es esencial para la formación de microtúbulos .
Compuestos similares:
10-Deacetilbaccatina III: Otro derivado de taxano utilizado en la síntesis de taxol.
Baccatina III: Un precursor en la síntesis de varios derivados de taxanos.
Paclitaxel: Un fármaco anticancerígeno bien conocido sintetizado a partir de derivados de taxanos.
Singularidad: 13-Acetil-9-dihidrobaccatina III es única debido a su patrón de acetilación específico, lo que la convierte en un intermedio crucial en la síntesis de taxol y taxotere. Su abundancia en las agujas de Taxus canadensis también la convierte en un compuesto valioso para la extracción y producción a gran escala .
Análisis Bioquímico
Biochemical Properties
9-Dihydro-13-acetylbaccatin III plays a significant role in biochemical reactions. It is involved in the disruption of mitosis by preventing microtubule destabilization and spindle fiber formation in animal cells . This interaction with microtubules and spindle fibers is crucial for its biochemical properties.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It inhibits the proliferation of P388 leukemia cells . The compound influences cell function by disrupting the normal process of mitosis, thereby affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, specifically microtubules. It prevents the destabilization of these structures, thereby inhibiting the formation of spindle fibers necessary for cell division . This leads to changes in gene expression and potentially the activation or inhibition of certain enzymes.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La preparación de 13-Acetil-9-dihidrobaccatina III generalmente implica la extracción de las agujas de Taxus canadensis. El compuesto se puede sintetizar a través de una serie de reacciones químicas a partir de derivados de taxanos más simples . Un método implica la acetilación de 9-dihidro-13-acetilbaccatina III utilizando anhídrido acético en presencia de una base como la piridina .
Métodos de producción industrial: La producción industrial de 13-Acetil-9-dihidrobaccatina III implica la extracción a gran escala de agujas de tejo seguida de procesos de purificación como la cromatografía . El proceso está optimizado para maximizar el rendimiento y la pureza, minimizando al mismo tiempo el impacto ambiental.
Análisis De Reacciones Químicas
Tipos de reacciones: 13-Acetil-9-dihidrobaccatina III sufre varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de taxanos más complejos.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el esqueleto de taxano.
Sustitución: Las reacciones de sustitución, particularmente en el grupo acetilo, pueden conducir a la formación de diferentes derivados.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: El borohidruro de sodio y el hidruro de litio y aluminio son agentes reductores utilizados con frecuencia.
Sustitución: El anhídrido acético y la piridina se utilizan comúnmente para las reacciones de acetilación.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de taxanos que se utilizan como intermediarios en la síntesis de fármacos anticancerígenos .
Aplicaciones Científicas De Investigación
13-Acetil-9-dihidrobaccatina III tiene varias aplicaciones de investigación científica:
Biología: El compuesto se utiliza en estudios relacionados con la proliferación celular y la apoptosis.
Medicina: Es crucial en el desarrollo de agentes quimioterapéuticos para el tratamiento del cáncer.
Comparación Con Compuestos Similares
10-Deacetylbaccatin III: Another taxane derivative used in the synthesis of taxol.
Baccatin III: A precursor in the synthesis of various taxane derivatives.
Paclitaxel: A well-known anticancer drug synthesized from taxane derivatives.
Uniqueness: 13-Acetyl-9-dihydrobaccatin III is unique due to its specific acetylation pattern, which makes it a crucial intermediate in the synthesis of taxol and taxotere. Its abundance in the needles of Taxus canadensis also makes it a valuable compound for large-scale extraction and production .
Propiedades
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-4,12,15-triacetyloxy-1,9,11-trihydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42O12/c1-16-21(42-17(2)34)14-33(40)28(44-29(39)20-11-9-8-10-12-20)26-31(7,22(37)13-23-32(26,15-41-23)45-19(4)36)27(38)25(43-18(3)35)24(16)30(33,5)6/h8-12,21-23,25-28,37-38,40H,13-15H2,1-7H3/t21-,22-,23+,25+,26-,27-,28-,31+,32-,33+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPPFZJNKLMYBW-FAEUQDRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60931386 | |
| Record name | 4,10,13-Tris(acetyloxy)-1,7,9-trihydroxy-5,20-epoxytax-11-en-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142203-65-4 | |
| Record name | 9-Dihydro-13-acetylbaccatin III | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142203-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,9-Dideacetylbaccatin VI | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142203654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,10,13-Tris(acetyloxy)-1,7,9-trihydroxy-5,20-epoxytax-11-en-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-4,5,6,9,11,12,12b-heptol, 2a,3,4,4a,5,6,9,10,12,12a-decahydro-4a,8,13,13-tetramethyl-, 6,9,12b-triacetate 12-benzoate, (2aR,4S,4aS,5R,6R,9S,11S,12S,12aR,12bS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 9-Dihydro-13-acetylbaccatin III and why is it significant?
A: this compound (also known as 13-Acetyl-9-dihydrobaccatin III) is a naturally occurring taxane found in yew trees, particularly abundant in the needles of Taxus canadensis (Canada yew). [, ] It is a crucial precursor for the semi-synthesis of the anti-cancer drugs paclitaxel (Taxol®) and docetaxel (Taxotere®). [, , ]
Q2: How does the structure of this compound differ from paclitaxel?
A: While both compounds share the core taxane ring system, this compound lacks the essential C-13 side chain present in paclitaxel, which is crucial for its anti-cancer activity. This difference makes this compound a valuable starting material for semi-synthesis, allowing for the introduction of various side chains to create novel taxane derivatives with potentially improved pharmacological properties. [, ]
Q3: What is the major taxane found in most yew species?
A: Unlike other yew species that primarily accumulate 10-deacetylbaccatin III, Taxus canadensis stands out for having this compound as its most abundant taxane. []
Q4: How does the concentration of this compound fluctuate throughout the year in Taxus canadensis?
A: Research indicates that the concentration of this compound, along with other taxanes like paclitaxel and 10-deacetylbaccatin III, varies significantly with the seasons. [] Peak concentrations are observed in late summer and early fall (August-September) after the growing season, while the lowest levels occur during active growth periods between April and July. [] This information is valuable for optimizing harvesting strategies to obtain the highest yields of this compound.
Q5: How stable is this compound in stored plant material?
A: Studies have shown that paclitaxel remains stable in dried Taxus canadensis needles stored at room temperature for at least one year. [] While specific research on the stability of this compound under these conditions is lacking in the provided abstracts, the stability of paclitaxel suggests potential stability for other taxanes, including this compound, under proper storage conditions.
Q6: Are there alternative sources of this compound besides mature Taxus canadensis trees?
A: Research has investigated the taxane content of rooted cuttings from Taxus canadensis compared to mature trees. [] While the study found differences in the overall taxane profiles, it identified the presence of known taxanes, suggesting the potential of rooted cuttings as an alternative source for this compound production. [] This finding opens avenues for developing more sustainable and controlled cultivation methods for obtaining this valuable compound.
Q7: Can cell cultures of Taxus canadensis be used to produce this compound?
A: Yes, cell cultures of Taxus canadensis, when treated with methyl jasmonate, can produce this compound. [, ] This method offers a promising alternative to extraction from yew trees, potentially leading to a more controlled and sustainable production system for this important compound.
Q8: How does methyl jasmonate influence taxoid production in Taxus canadensis cell cultures?
A: Methyl jasmonate acts as an elicitor, a compound that stimulates a defense response in plants. [, ] In Taxus canadensis cell cultures, methyl jasmonate elicitation significantly increases the production of various taxoids, including this compound, paclitaxel, and baccatin VI. [, ] This finding highlights the potential of utilizing elicitors like methyl jasmonate for enhancing the production of valuable taxanes in plant cell cultures.
Q9: Have any chemical modifications been performed on this compound?
A: Yes, researchers have conducted acid-catalyzed rearrangement and acyl migration studies on this compound. [, ] This type of chemical modification research aims to understand the reactivity of this compound and potentially lead to the development of new synthetic strategies for producing novel taxane derivatives with improved pharmacological properties.
Q10: What analytical techniques are used to identify and quantify this compound?
A: High-performance liquid chromatography (HPLC) is a widely used technique for isolating and quantifying this compound and other taxanes from plant material. [] Researchers often couple HPLC with various detection methods like UV spectroscopy and mass spectrometry to confirm the identity and purity of the isolated compounds. [, ]
Q11: What is the significance of the 9-dihydro group in this compound?
A: The 9-dihydro group differentiates this compound from other taxanes like baccatin III and 10-deacetylbaccatin III. [, ] This structural difference could potentially influence the reactivity and binding affinity of the molecule during chemical modifications or interactions with biological targets. Further research is needed to fully understand the implications of this structural variation on the compound's properties and applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate](/img/structure/B1662783.png)
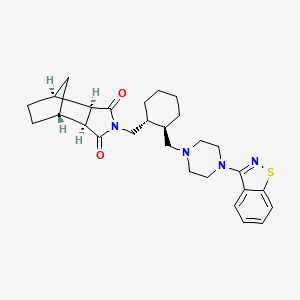
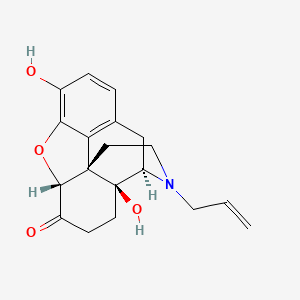
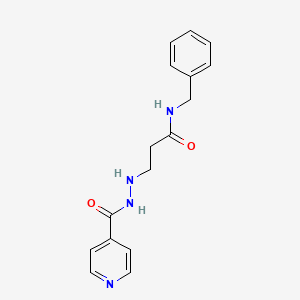
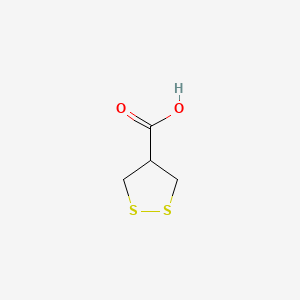
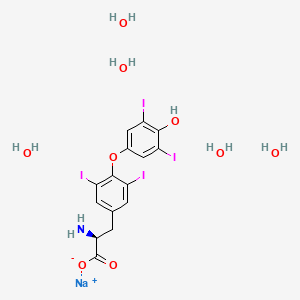
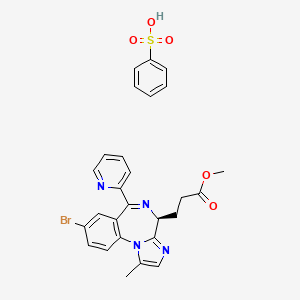
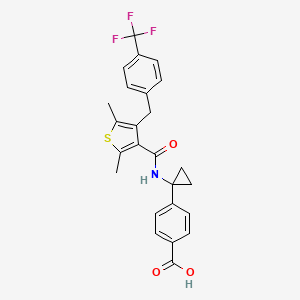
![sodium;4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate](/img/structure/B1662795.png)
